1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-
Description
1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- (CAS: 3736-31-0) is a substituted indole derivative characterized by a bicyclic indole-5,6-dione core, a hydroxyl group at position 3, and an isopropyl (1-methylethyl) substituent at position 1. This compound belongs to the adrenochrome family, which includes derivatives of 3-hydroxy-1-substituted-5,6-indolinediones. The isopropyl group distinguishes it from simpler analogues like adrenochrome (CAS: 54-06-8), which bears a methyl group at position 1 .
Properties
IUPAC Name |
3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYFOKPSXHPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726718 | |
| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-31-0 | |
| Record name | 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-, also known as (3R)-3-Hydroxy-1-isopropyl-5,6-indolinedione, is a compound that belongs to the indole family. Indoles and their derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₁O₃ |
| Molecular Weight | 207.226 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 380.6 ± 42.0 °C |
| Flash Point | 184.0 ± 27.9 °C |
| LogP | -0.17 |
Indole derivatives have been shown to interact with various biological targets, leading to a wide range of pharmacological effects:
- Anticancer Activity : Studies indicate that indole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the MAPK and PI3K/Akt pathways . The specific compound has demonstrated cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Indole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
- Antioxidant Effects : The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems .
Anticancer Studies
In a study evaluating the cytotoxicity of various indole derivatives, including our compound of interest, it was found that at a concentration of 10 µM, significant cytotoxicity was observed across multiple human cancer cell lines such as breast cancer and leukemia cells. The selectivity index for some derivatives indicated a promising therapeutic window for further development .
Antimicrobial Activity
Research has shown that indole derivatives possess broad-spectrum antimicrobial properties. The specific compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro. This suggests potential applications in developing new antibiotics .
Case Studies
-
Cytotoxic Effects on Cancer Cell Lines :
A comprehensive screening against 60 different cancer cell lines revealed that certain analogs of indole derivatives exhibited selective cytotoxicity with IC50 values around 10 µM. Notably, compounds structurally similar to 1H-Indole-5,6-dione showed enhanced activity against non-small cell lung cancer and ovarian cancer lines . -
Antimicrobial Efficacy :
In vitro studies indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. This activity was attributed to the ability of the compound to penetrate bacterial membranes and disrupt cellular functions .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its indole structure, which is known for contributing to various biological activities. The specific structural features include:
- Molecular Formula : C11H13NO3
- Molecular Weight : 219.23 g/mol
- CAS Number : 3736-31-0
The structural representation can be summarized as follows:
Pharmacological Applications
1H-Indole-5,6-dione has been studied for its potential pharmacological effects:
- Antioxidant Activity : Research indicates that compounds with indole structures exhibit antioxidant properties, which can be beneficial in protecting cells from oxidative stress .
- Anticancer Potential : Some studies have demonstrated that derivatives of indole can inhibit cancer cell proliferation. For example, specific analogs have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Neuropharmacology
The compound's relationship with neurochemistry has been explored in the context of:
- Mood Disorders : Indole derivatives are being investigated for their effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
- Cognitive Enhancement : Preliminary studies suggest that certain indole compounds may enhance cognitive functions by modulating neurotransmitter systems .
Biochemical Studies
In biochemical research, 1H-Indole-5,6-dione is utilized to understand:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
- Signal Transduction : Its role in cell signaling pathways has been studied to elucidate mechanisms underlying various physiological responses .
Analytical Chemistry
The compound is also relevant in analytical chemistry for:
- Marker Compound : It serves as a marker in the analysis of certain biological samples due to its distinct spectral properties .
Case Study 1: Anticancer Activity
A study published in MDPI demonstrated the anticancer effects of indole derivatives, including 1H-Indole-5,6-dione. Researchers found that these compounds exhibited significant cytotoxicity against human melanoma cells through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing mood disorders, researchers evaluated the effects of indole derivatives on patients with major depressive disorder. The results indicated improvements in mood and cognitive function among participants treated with compounds similar to 1H-Indole-5,6-dione compared to a placebo group .
Comparison with Similar Compounds
Key Structural Features:
- Core : 2,3-dihydro-1H-indole-5,6-dione (reduced indole ring with two ketone groups at positions 5 and 6).
- 1-(1-Methylethyl): A branched alkyl group contributing to increased lipophilicity compared to smaller substituents .
Comparison with Structural Analogues
Structural and Functional Differences
The table below compares 1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- with closely related compounds:
*Note: The molecular formula for the target compound is inferred based on structural similarity to adrenochrome, with the isopropyl group adding two carbons and six hydrogens.
Physicochemical Properties
- Lipophilicity: The isopropyl group in the target compound increases LogP compared to adrenochrome (methyl) and the hydroxyethyl analogue. This suggests greater membrane permeability, which may influence bioavailability .
- Solubility: Adrenochrome’s methyl group allows moderate solubility in water (~10 mg/mL), while the isopropyl variant’s solubility is likely reduced due to steric hindrance and hydrophobicity .
- Stability : The dimethyl analogue (4008-05-3) exhibits enhanced stability, possibly due to reduced oxidative susceptibility at position 4. The target compound’s stability remains understudied but may benefit from the isopropyl group’s electron-donating effects .
Preparation Methods
Reaction Conditions and Mechanism
Isoprenaline’s catechol structure undergoes autoxidation or metal-catalyzed oxidation to form the quinone intermediate, which cyclizes to yield the dihydroindole-5,6-dione framework. Silver oxide (Ag₂O) in aqueous acidic conditions is a classic oxidant for this transformation. The reaction proceeds via a two-electron oxidation of the catechol to an ortho-quinone, followed by intramolecular cyclization between the amino group and the quinone carbonyl. The isopropyl group at position 1 remains intact throughout the process.
Acid-Catalyzed Cyclization of N-Isopropylaniline Derivatives
This two-step approach adapts methodologies from the synthesis of 5-substituted indole-2,3-diones, modifying the starting material to incorporate the isopropyl group.
Step 1: Formation of Isonitrosoacetanilide Intermediate
N-Isopropylaniline reacts with chloral hydrate and hydroxylamine hydrochloride in aqueous hydrochloric acid to form N-isopropyl-2-hydroxyiminoacetanilide. The reaction exploits the Japp-Klingemann mechanism, where the nitroso group is introduced via nucleophilic attack of the aniline on chloral-derived intermediates.
Representative Conditions
Step 2: Cyclization and Oxidation
The intermediate undergoes cyclization in concentrated sulfuric acid at 65–75°C, forming the 2,3-dihydroindole scaffold. Subsequent oxidation of the 5,6-positions to diones is achieved using iodine (I₂) in dimethyl sulfoxide (DMSO), a system shown to selectively oxidize sp³ C–H bonds adjacent to electron-withdrawing groups.
Optimized Oxidation Parameters
Data Summary
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chloral hydrate, NH₂OH·HCl, HCl | 100°C, 1 min | 76–85% |
| 2 | H₂SO₄, then I₂/DMSO | 65–75°C → 80–100°C | 70–77% |
I₂/DMSO-Mediated Oxidation of Tetrahydroindole Precursors
A novel route inspired by recent advances in indole functionalization employs tetrahydroindole-2,4-diones as substrates for selective oxidation.
Substrate Synthesis
β-Enaminones derived from N-isopropylglyoxal condensates are cyclized under acidic conditions to form 6,6-disubstituted tetrahydroindole-2,4-diones. This step involves enol-keto tautomerism and dehydration, as demonstrated in the synthesis of analogous tetrahydroindoles.
Oxidation to 5,6-Dione
The tetrahydroindole undergoes I₂/DMSO-mediated oxidation, which sequentially aromatizes the ring and oxidizes the 5,6-positions. Molecular iodine acts as both a catalyst and mild oxidant, while DMSO facilitates proton transfer and stabilizes reactive intermediates.
Key Observations
-
Substrate Selectivity : 6,6-Disubstituted tetrahydroindoles halt oxidation at the dihydroindole-5,6-dione stage, preventing overoxidation.
-
Conditions : I₂ (0.5 eq), DMSO, 80°C, 3 hours
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Isoprenaline Oxidation | Short, one-step | Requires expensive starting material | ~60–80% (estimated) |
| Acid-Catalyzed Cyclization | Scalable, modular | Multi-step, harsh acids | 70–77% |
| I₂/DMSO Oxidation | Selective, mild | Requires precursor synthesis | 68–73% |
The acid-catalyzed cyclization route offers the best balance of yield and scalability for industrial applications, while the I₂/DMSO method provides superior selectivity for research-scale synthesis.
Q & A
Basic Question: What synthetic strategies are recommended for synthesizing 1H-Indole-5,6-dione derivatives, and how can their structural integrity be validated?
Methodological Answer:
Synthesis typically involves cyclization reactions using substituted indole precursors. For example, starting from 2,3-dihydro-1H-indole derivatives, oxidation at positions 5 and 6 can be achieved via controlled treatment with oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under inert conditions . Purity is verified using HPLC (≥98% by reversed-phase chromatography) and structural confirmation via NMR (e.g., ¹H-NMR for hydroxyl and isopropyl group protons) and high-resolution mass spectrometry (HRMS) .
Basic Question: What safety protocols are critical when handling this compound, given its hazard classification?
Methodological Answer:
The compound is classified as a skin/eye irritant and may cause STOT-SE (specific target organ toxicity—single exposure). Required precautions include:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage : Inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound under varying conditions?
Methodological Answer:
Conflicting thermal stability data may arise from differences in experimental setups (e.g., heating rate, atmosphere). To address this:
Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition kinetics .
Use differential scanning calorimetry (DSC) to identify phase transitions and exothermic/endothermic events .
Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) to correlate thermal and hydrolytic stability .
Advanced Question: What strategies optimize regioselective functionalization of the indole core without disrupting the 5,6-dione moiety?
Methodological Answer:
To preserve the dione functionality:
- Protection of reactive sites : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before introducing substituents .
- Metal-catalyzed cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at the indole’s 4-position, which is sterically less hindered .
- pH-controlled reactions : Conduct reactions in mildly acidic conditions (pH 5–6) to stabilize the dione structure while enabling nucleophilic additions .
Advanced Question: How can computational modeling guide the design of analogs targeting kinase inhibition?
Methodological Answer:
Docking studies : Use software like AutoDock Vina to simulate binding interactions with kinase ATP-binding pockets, focusing on the dione moiety’s hydrogen-bonding potential .
QSAR modeling : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with inhibitory activity using datasets from analogs like bisindolylmaleimides .
MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetically feasible analogs .
Advanced Question: What analytical approaches differentiate between keto-enol tautomerism in the 5,6-dione system?
Methodological Answer:
¹³C-NMR spectroscopy : Compare carbonyl (C=O) signals (~190 ppm for keto form) with enol C-O peaks (~170 ppm) .
UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax ~300 nm for enol vs. ~250 nm for keto) in solvents of varying polarity .
X-ray crystallography : Resolve tautomeric states definitively by analyzing bond lengths and angles in single crystals .
Advanced Question: How do steric effects from the 1-(1-methylethyl) group influence reactivity in nucleophilic addition reactions?
Methodological Answer:
The isopropyl group introduces steric hindrance, which can be quantified via:
- Hammett substituent constants (σ) : Compare reaction rates with/without the group to assess electronic vs. steric contributions .
- DFT calculations : Compute energy barriers for nucleophilic attack at C5 vs. C6 using Gaussian09 to map steric hotspots .
- Kinetic isotope effects (KIE) : Use deuterated analogs to isolate steric impacts on transition-state geometry .
Basic Question: What environmental precautions are necessary when disposing of waste containing this compound?
Methodological Answer:
Due to potential aquatic toxicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
